2-((2-Cyclopentylethyl)amino)benzonitrile

Catalog No.
S15494670
CAS No.
M.F
C14H18N2
M. Wt
214.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-((2-Cyclopentylethyl)amino)benzonitrile

Product Name

2-((2-Cyclopentylethyl)amino)benzonitrile

IUPAC Name

2-(2-cyclopentylethylamino)benzonitrile

Molecular Formula

C14H18N2

Molecular Weight

214.31 g/mol

InChI

InChI=1S/C14H18N2/c15-11-13-7-3-4-8-14(13)16-10-9-12-5-1-2-6-12/h3-4,7-8,12,16H,1-2,5-6,9-10H2

InChI Key

QGCGVDDVDDOYJF-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)CCNC2=CC=CC=C2C#N

2-((2-Cyclopentylethyl)amino)benzonitrile is a chemical compound characterized by its unique structure, which includes a benzonitrile moiety substituted with a cyclopentylethyl amino group. The molecular formula for this compound is C15H18N2C_{15}H_{18}N_2, and it features both aromatic and aliphatic components, making it an interesting subject for various chemical and biological studies.

The compound's structure can be represented as follows:

  • Benzonitrile: A benzene ring attached to a nitrile group (CN-C\equiv N).
  • Cyclopentylethyl group: A cyclopentane ring connected to an ethyl chain, which is further linked to an amino group.

This combination of structural elements contributes to its potential biological activity and utility in medicinal chemistry.

The reactivity of 2-((2-Cyclopentylethyl)amino)benzonitrile can be explored through various chemical transformations:

  • Nucleophilic Substitution: The nitrile group can undergo nucleophilic substitution reactions, where nucleophiles can attack the carbon atom of the nitrile, leading to the formation of amides or other derivatives.
  • Reduction Reactions: The nitrile group can be reduced to an amine under appropriate conditions, which may alter the compound's biological properties.
  • Coupling Reactions: This compound can participate in coupling reactions with electrophiles, potentially leading to more complex structures useful in pharmaceuticals.

Research indicates that compounds similar to 2-((2-Cyclopentylethyl)amino)benzonitrile exhibit significant biological activities, particularly as inhibitors of specific enzymes or receptors. For instance, some derivatives have been studied for their potential as inhibitors of sphingosine kinase 2, which is involved in various cellular signaling pathways related to cancer and inflammation .

The unique cyclopentylethyl substitution may enhance lipophilicity and improve binding affinity to biological targets, making it a candidate for further pharmacological evaluation.

The synthesis of 2-((2-Cyclopentylethyl)amino)benzonitrile typically involves several steps:

  • Formation of the Benzonitrile Framework: Starting from commercially available benzonitriles, the introduction of the amino group can be achieved through nucleophilic substitution.
  • Alkylation: The cyclopentylethyl moiety can be introduced via alkylation reactions using appropriate alkyl halides.
  • Purification: The final product is usually purified through recrystallization or chromatography techniques to ensure high purity for biological testing.

This compound has potential applications in several fields:

  • Medicinal Chemistry: As a lead compound for developing new pharmaceuticals targeting specific enzymes or receptors.
  • Biochemical Research: Useful in studies exploring enzyme inhibition or receptor binding dynamics.
  • Material Science: Potential applications in creating novel materials due to its unique structural properties.

Interaction studies focus on understanding how 2-((2-Cyclopentylethyl)amino)benzonitrile interacts with biological macromolecules such as proteins and nucleic acids. Techniques like molecular docking and surface plasmon resonance are often employed to elucidate binding affinities and interaction mechanisms. These studies are crucial for determining the compound's efficacy and specificity as a potential drug candidate.

Several compounds share structural similarities with 2-((2-Cyclopentylethyl)amino)benzonitrile. Here are some notable examples:

Compound NameStructureUnique Features
2-AminobenzonitrileStructureSimple amino substitution; used in various pharmaceutical applications.
3-(Cyclohexylmethyl)anilineStructureCyclohexane instead of cyclopentane; different steric effects on biological activity.
N,N-Dimethyl-4-(phenylamino)anilineStructureDimethylamino group; affects solubility and interaction with targets differently.

These compounds highlight the uniqueness of 2-((2-Cyclopentylethyl)amino)benzonitrile due to its specific cyclopentylethyl substitution, which may influence its pharmacological properties and interaction profiles more significantly than other similar structures.

XLogP3

4.7

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

214.146998583 g/mol

Monoisotopic Mass

214.146998583 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-11-2024

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